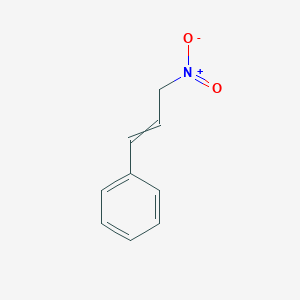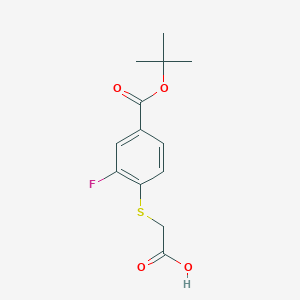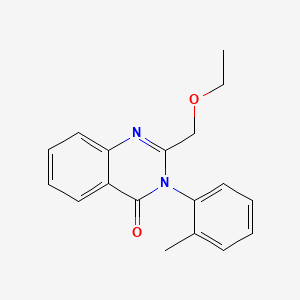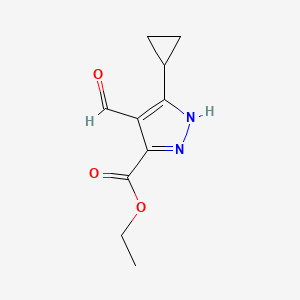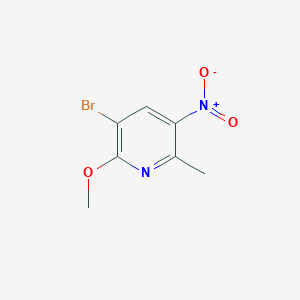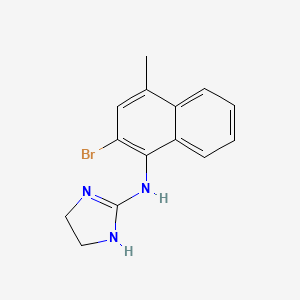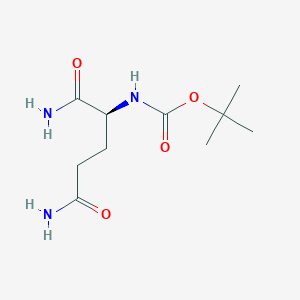
2-(4-Chlorophenyl)-3-phenyl-1-tosylaziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-3-phenyl-1-tosylaziridine is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a 4-chlorophenyl group, a phenyl group, and a tosyl group attached to the aziridine ring. Aziridines are known for their strained ring structure, which makes them highly reactive and useful intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-3-phenyl-1-tosylaziridine typically involves the reaction of 4-chlorobenzylamine with phenylacetaldehyde in the presence of a tosylating agent such as p-toluenesulfonyl chloride. The reaction is carried out under basic conditions, often using a base like triethylamine or sodium hydroxide, to facilitate the formation of the aziridine ring. The reaction mixture is usually heated to promote the cyclization process, and the product is purified by column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been reported to enhance reaction rates and reduce reaction times. Industrial production methods focus on scalability, cost-effectiveness, and minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-3-phenyl-1-tosylaziridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The aziridine ring can be opened by nucleophiles such as amines, thiols, and alcohols, leading to the formation of substituted amines, thioethers, and ethers, respectively.
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form aziridine N-oxides.
Reduction: Reduction of the aziridine ring can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C) to yield the corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and methanol are commonly used under mild conditions.
Oxidation: m-CPBA is used in an organic solvent like dichloromethane at low temperatures.
Reduction: Hydrogen gas in the presence of Pd/C catalyst under atmospheric pressure.
Major Products Formed
Nucleophilic Substitution: Substituted amines, thioethers, and ethers.
Oxidation: Aziridine N-oxides.
Reduction: Primary amines.
Scientific Research Applications
2-(4-Chlorophenyl)-3-phenyl-1-tosylaziridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a building block for drug development.
Industry: It is used in the production of fine chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-3-phenyl-1-tosylaziridine involves its reactivity due to the strained aziridine ring. The ring strain makes the compound highly reactive towards nucleophiles, leading to ring-opening reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. In biological systems, the compound may interact with cellular nucleophiles, leading to potential biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)-3-phenyl-1-tosylaziridine
- 2-(4-Methylphenyl)-3-phenyl-1-tosylaziridine
- 2-(4-Fluorophenyl)-3-phenyl-1-tosylaziridine
Uniqueness
2-(4-Chlorophenyl)-3-phenyl-1-tosylaziridine is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric properties. This uniqueness affects its reactivity and the types of reactions it undergoes compared to similar compounds with different substituents.
Properties
CAS No. |
861437-23-2 |
|---|---|
Molecular Formula |
C21H18ClNO2S |
Molecular Weight |
383.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-1-(4-methylphenyl)sulfonyl-3-phenylaziridine |
InChI |
InChI=1S/C21H18ClNO2S/c1-15-7-13-19(14-8-15)26(24,25)23-20(16-5-3-2-4-6-16)21(23)17-9-11-18(22)12-10-17/h2-14,20-21H,1H3 |
InChI Key |
SGHZDLDZDFOLMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 5-[(tert-butoxycarbonyl)amino]-2-chlorobenzoate](/img/structure/B13936924.png)
![2,4-Dichloropyrido[3,2-d]pyrimidine-6-carbonitrile](/img/structure/B13936930.png)
![8-Bromo-6-chloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B13936931.png)


